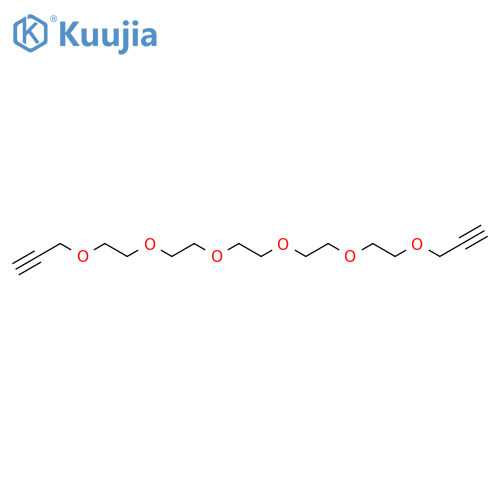Cas no 185378-83-0 (Bis-propargyl-PEG5)

Bis-propargyl-PEG5 structure
商品名:Bis-propargyl-PEG5
CAS番号:185378-83-0
MF:C16H26O6
メガワット:314.374045848846
CID:2094864
Bis-propargyl-PEG5 化学的及び物理的性質
名前と識別子
-
- Bis-propargyl-PEG6
- PROPARGYL-PEG6-PROPARGYL
- Alkyne-PEG6-Alkyne
- BIPG1301
- Bis-propargyl-PEG5
- 4,7,10,13,16,19-Hexaoxadocosa-1,21-diyne
-
- インチ: 1S/C16H26O6/c1-3-5-17-7-9-19-11-13-21-15-16-22-14-12-20-10-8-18-6-4-2/h1-2H,5-16H2
- InChIKey: UDOWAMKIEUIBMU-UHFFFAOYSA-N
- ほほえんだ: O(CCOCCOCC#C)CCOCCOCCOCC#C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 17
- 複雑さ: 281
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): -0.4
Bis-propargyl-PEG5 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPP-93-1g |
Bis-propargyl-PEG6 |
185378-83-0 | >98.00% | 1g |
¥1200.0 | 2023-09-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21965-5g |
Bis-propargyl-PEG6 |
185378-83-0 | 98% | 5g |
13822.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21965-250mg |
Bis-propargyl-PEG6 |
185378-83-0 | 98% | 250mg |
3705.0CNY | 2021-07-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183857-100mg |
Bis-propargyl-PEG5 |
185378-83-0 | 98% | 100mg |
¥2400 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183857-25mg |
Bis-propargyl-PEG5 |
185378-83-0 | 98% | 25mg |
¥1040 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183857-50mg |
Bis-propargyl-PEG5 |
185378-83-0 | 98% | 50mg |
¥1819 | 2023-04-15 | |
| MedChemExpress | HY-133193-25mg |
Bis-propargyl-PEG5 |
185378-83-0 | ≥98.0% | 25mg |
¥500 | 2024-04-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21965-500mg |
Bis-propargyl-PEG6 |
185378-83-0 | 98% | 500mg |
5557CNY | 2021-05-07 | |
| Aaron | AR00I28S-250mg |
4,7,10,13,16,19-Hexaoxadocosa-1,21-diyne |
185378-83-0 | 95% | 250mg |
$81.00 | 2025-01-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21965-5g |
Bis-propargyl-PEG6 |
185378-83-0 | 98% | 5g |
13822CNY | 2021-05-07 |
Bis-propargyl-PEG5 関連文献
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
5. Water
185378-83-0 (Bis-propargyl-PEG5) 関連製品
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 624-75-9(Iodoacetonitrile)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:185378-83-0)Bis-propargyl-PEG5

清らかである:99%
はかる:1g
価格 ($):204.0